molecular formula C13H13ClN2O3 B2381023 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-19-6

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide

Cat. No. B2381023
CAS RN: 832737-19-6
M. Wt: 280.71
InChI Key: LWJMICYZGOIFLF-UHFFFAOYSA-N
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Description

“5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide” is a chemical compound with the molecular formula C13H13ClN2O3. It is related to “5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde”, which has a molecular weight of 250.68 .


Molecular Structure Analysis

The InChI code for the related compound “5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde” is 1S/C13H11ClO3/c1-9-3-2-4-12(14)13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

It has a molecular weight of 250.68 . The storage temperature is room temperature .

Scientific Research Applications

Glucagon Receptor Antagonism

  • Furan-2-carbohydrazides, including compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, have been identified as orally active glucagon receptor antagonists. A study by Hasegawa et al. (2014) found that modifying the acidity of the phenol in these compounds influences their activity, with compound 7l being highlighted as a potent glucagon receptor antagonist with good bioavailability and a satisfactory long half-life (Hasegawa et al., 2014).

Antimicrobial and Anthelmintic Applications

  • Varshney et al. (2014) synthesized a series of compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, which demonstrated significant in vitro antibacterial and anthelmintic activities. The study focused on the synthesis and characterization of these compounds, showing their efficacy against various bacterial strains and earthworm species (Varshney et al., 2014).

Structural and Chemical Properties

  • Research by Kumar and Nath (2018) involved the synthesis of new diorganotin(IV) complexes using compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide. The study provided insights into the structural characteristics and chemical behavior of these complexes, contributing to the understanding of furan-based compounds in organometallic chemistry (Kumar & Nath, 2018).

Analgesic Activity

  • A study by Igidov et al. (2022) explored the synthesis of compounds related to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide and evaluated their analgesic activity. The compounds showed potential as analgesic agents, broadening the scope of therapeutic applications for furan-based carbohydrazides (Igidov et al., 2022).

properties

IUPAC Name

5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJMICYZGOIFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide

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